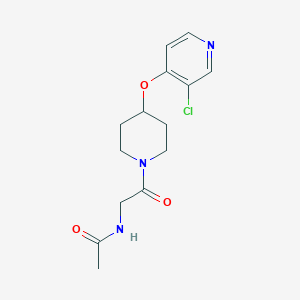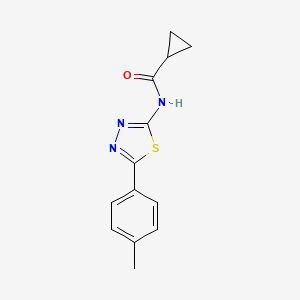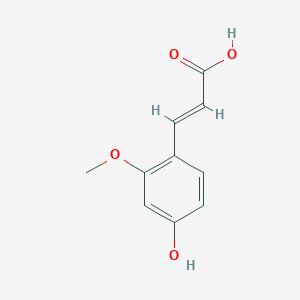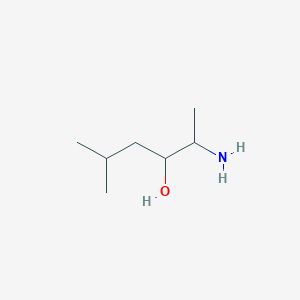![molecular formula C19H15ClN4O2S B2985818 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946285-17-2](/img/structure/B2985818.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of organic compounds known as benzenesulfonamides . It’s a complex molecule with multiple functional groups, including a benzo[d]thiazol-2-yl group, a pyridin-2-ylmethyl group, and an isoxazole-5-carboxamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves coupling reactions, followed by various functional group transformations. The yield of the synthesis can vary, but it has been reported to be around 58-65% . The reaction progress is often monitored by thin layer chromatography (TLC) .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule . Mass spectrometry can confirm the molecular weight of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure and the spectroscopic data. For instance, the compound is likely to be solid at room temperature . The NMR data suggest the presence of various types of hydrogen and carbon atoms, indicating a complex structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in the field of heterocyclic chemistry has extensively explored the synthesis of compounds with complex structures similar to the one . For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyls and thiazolopyrimidines, has been documented. These compounds exhibit a variety of biological activities, highlighting the potential for similar structures to serve as intermediates in the creation of new molecules with desired properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities and Applications
Compounds with similar structures have been evaluated for their biological activities, including their use as anti-inflammatory and analgesic agents. The study on benzodifuranyl derivatives shows significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), suggesting the potential for compounds with related structures to be explored for their therapeutic benefits in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Environmental and Industrial Applications
In addition to biomedical applications, compounds with thiazole and pyridine moieties have been investigated for their environmental and industrial applications. For instance, the development of novel magnetic nanoadsorbents based on thiazole derivatives for the removal of heavy metals from industrial wastes demonstrates the potential utility of such compounds in environmental remediation efforts (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Zukünftige Richtungen
The compound and its derivatives could be further studied for their potential biological activities. For instance, they could be evaluated for anti-inflammatory activity, as similar compounds have shown promising results . Additionally, the compound’s synthesis could be optimized to improve yield and purity .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, they can inhibit the conversion of arachidonic acid into thromboxane and prostaglandins, thereby reducing inflammation . They may also interact with quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation and virulence production .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain functional groups at specific positions on the phenyl ring can enhance the antimicrobial activity of thiazole derivatives . Additionally, the reaction conditions, such as the presence of a base and the choice of solvent, can influence the synthesis and properties of thiazole derivatives .
Eigenschaften
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-11-9-15(26-23-11)18(25)24(10-13-5-3-4-8-21-13)19-22-17-12(2)14(20)6-7-16(17)27-19/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXSIJIADDGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985741.png)


![N-[2-[(2-Chlorophenyl)methyl-cyclopentylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985746.png)
![Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2985751.png)

![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2985753.png)

![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2985757.png)
![ethyl 3-({[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}amino)benzoate](/img/structure/B2985758.png)